molecular formula C15H13BrClNO B12475543 N-(2-bromo-4,5-dimethylphenyl)-2-chlorobenzamide

N-(2-bromo-4,5-dimethylphenyl)-2-chlorobenzamide

Cat. No.: B12475543
M. Wt: 338.62 g/mol
InChI Key: PJRIAQUKIZPHTC-UHFFFAOYSA-N
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Description

N-(2-bromo-4,5-dimethylphenyl)-2-chlorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 2-position and two methyl groups at the 4 and 5 positions on the phenyl ring, along with a chlorine atom on the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,5-dimethylphenyl)-2-chlorobenzamide typically involves the following steps:

    Bromination: The starting material, 4,5-dimethylphenyl, undergoes bromination using bromine in the presence of a suitable catalyst to introduce the bromine atom at the 2-position.

    Amidation: The brominated intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4,5-dimethylphenyl)-2-chlorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to the formation of different functionalized derivatives.

Scientific Research Applications

N-(2-bromo-4,5-dimethylphenyl)-2-chlorobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,5-dimethylphenyl)-2-chlorobenzamide involves its interaction with specific molecular targets. The bromine and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-4,5-dimethylphenyl)-2,2,2-trichloroacetamide
  • 2-bromo-4,5-dimethylphenyl N-(4-chloro-2-methylphenyl)carbamate
  • N-(2-bromo-4,5-dimethylphenyl)-2-(phenylthio)acetamide

Uniqueness

N-(2-bromo-4,5-dimethylphenyl)-2-chlorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H13BrClNO

Molecular Weight

338.62 g/mol

IUPAC Name

N-(2-bromo-4,5-dimethylphenyl)-2-chlorobenzamide

InChI

InChI=1S/C15H13BrClNO/c1-9-7-12(16)14(8-10(9)2)18-15(19)11-5-3-4-6-13(11)17/h3-8H,1-2H3,(H,18,19)

InChI Key

PJRIAQUKIZPHTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)Br)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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